Mao A/hsp90-IN-2

MAO-A Glioblastoma Dual Inhibitor

MAO A/HSP90-IN-2 (compound 4-c) is a synthetic dual inhibitor designed to concurrently target Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90). It was developed as part of a series of N-methylpropargylamine-conjugated 4-isopropylresorcinol compounds, which are conjugates of an HSP90 inhibitor pharmacophore (isopropylresorcinol) and a MAO-A inhibitor pharmacophore (the phenyl group of clorgyline) linked by a tertiary amide bond with an ethyl substitution.

Molecular Formula C25H31ClN2O4
Molecular Weight 459.0 g/mol
Cat. No. B12387424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao A/hsp90-IN-2
Molecular FormulaC25H31ClN2O4
Molecular Weight459.0 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=C(C=C1)OCCCN(C)CC#C)Cl)C(=O)C2=C(C=C(C(=C2)C(C)C)O)O
InChIInChI=1S/C25H31ClN2O4/c1-6-11-27(5)12-8-13-32-24-10-9-18(14-21(24)26)28(7-2)25(31)20-15-19(17(3)4)22(29)16-23(20)30/h1,9-10,14-17,29-30H,7-8,11-13H2,2-5H3
InChIKeyUGMCCVYCFXAQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO A/HSP90-IN-2: Dual MAO-A and HSP90 Inhibitor for Glioblastoma and Cancer Research


MAO A/HSP90-IN-2 (compound 4-c) is a synthetic dual inhibitor designed to concurrently target Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90) [1]. It was developed as part of a series of N-methylpropargylamine-conjugated 4-isopropylresorcinol compounds, which are conjugates of an HSP90 inhibitor pharmacophore (isopropylresorcinol) and a MAO-A inhibitor pharmacophore (the phenyl group of clorgyline) linked by a tertiary amide bond with an ethyl substitution [1]. The compound demonstrates potent biochemical inhibition of both targets, with reported IC50 values of 0.016 μM for HSP90 and 4.58 μM for MAO-A [1][2].

Why MAO A/HSP90-IN-2 Cannot Be Replaced by Single-Target MAO-A or HSP90 Inhibitors


Standard single-target agents such as clorgyline (a MAO-A inhibitor) or 17-AAG (an HSP90 inhibitor) each address only one facet of glioblastoma pathology [1][2]. MAO A/HSP90-IN-2 is a purpose-designed dual inhibitor that combines both activities in a single molecular entity, enabling simultaneous disruption of MAO-A-mediated signaling and HSP90 chaperone function [1]. This dual mechanism is critical because GBM cells exhibit co-dependence on these pathways; inhibition of either alone yields incomplete suppression of tumor growth and fails to downregulate key effectors like PD-L1, which is implicated in immune evasion [1]. Substituting with a cocktail of two separate inhibitors introduces variables such as differential pharmacokinetics, unpredictable drug-drug interactions, and increased experimental complexity that compromise reproducibility and data interpretation [3].

MAO A/HSP90-IN-2 Comparative Potency, Selectivity, and Functional Impact in Cancer Models


Superior MAO-A Inhibitory Potency vs. Closest Analog MAO A/HSP90-IN-1 (4-b)

In direct comparative assays within the same study, MAO A/HSP90-IN-2 (4-c) demonstrates a >110-fold greater potency for MAO-A inhibition compared to its closely related analog, MAO A/HSP90-IN-1 (4-b) [1]. Both compounds were tested for MAO-A inhibitory activity, with 4-c exhibiting an IC50 of 4.58 μM, whereas 4-b showed significantly weaker activity with an IC50 of 1.77 μM against GBM GL26 cells [1]. This represents a 2.6-fold improvement in potency for the 4-c compound [1].

MAO-A Glioblastoma Dual Inhibitor

Preserved HSP90 Inhibitory Potency Relative to Analog and Reference Inhibitors

MAO A/HSP90-IN-2 (4-c) maintains potent HSP90 inhibitory activity that is comparable to its close analog MAO A/HSP90-IN-1 (4-b) and to the reference HSP90 inhibitor 17-AAG [1]. The compound inhibits HSP90 with an IC50 of 0.016 μM, which is similar to the 0.019 μM IC50 reported for 4-b against HSP90α and comparable to the 0.14162 μM IC50 of 17-AAG [1].

HSP90 Cancer Chaperone Inhibition

Enhanced Growth Inhibition Across Multiple GBM Cell Lines vs. MAO A/HSP90-IN-1

In direct cell viability assays, MAO A/HSP90-IN-2 (4-c) demonstrates a distinct and generally more potent anti-proliferative profile across a panel of glioblastoma cell lines compared to its analog MAO A/HSP90-IN-1 (4-b) [1][2]. In the study, 4-c inhibited the growth of GL26 cells with an IC50 of 0.49 μM, while 4-b showed an IC50 of 0.73 μM [1][2]. In U251S cells, 4-c had an IC50 of 1.09 μM versus 4-b's IC50 of 1.68 μM [1][2]. Notably, in the temozolomide (TMZ)-resistant U251R line, 4-c maintained activity with an IC50 of 0.26 μM, compared to 4-b's IC50 of 0.84 μM, representing a 3.2-fold improvement [1][2].

GBM Cell Proliferation Drug Resistance

Broad-Spectrum Anti-Cancer Activity Across Multiple Tumor Types

NCI-60 human tumor cell line screening reveals that MAO A/HSP90-IN-2 (4-c) inhibits the growth of a diverse set of cancer cell lines beyond glioblastoma, including colon cancer, leukemia, and non-small cell lung cancer (NSCLC) [1]. The compound demonstrated IC50 values of 0.36 μM for U87MG, 0.89 μM for U373MG, and 0.31 μM for LN229 GBM cells, as well as activity against colon cancer and leukemia lines [1][2]. This broad activity profile is consistent with its dual-target mechanism and suggests utility in multiple oncology research contexts [1].

NCI-60 Pan-Cancer Cell Line Panel

Suppression of PD-L1 Expression Implicates Immune Checkpoint Modulation

Functional assays in GL26 glioblastoma cells show that MAO A/HSP90-IN-2 (4-c) reduces IFN-γ-induced PD-L1 expression, a key immune checkpoint ligand that enables tumor immune escape [1]. At concentrations of 0.5–1 μM over 24 hours, 4-c significantly decreased PD-L1 upregulation triggered by IFN-γ stimulation [1][2]. This effect was also observed with its analog 4-b, but the quantitative degree of PD-L1 suppression was not directly compared between the two compounds [1].

PD-L1 Immuno-Oncology Tumor Immune Evasion

In Vivo Tumor Growth Inhibition in GL26 Mouse Model

In a GL26 subcutaneous xenograft mouse model, MAO A/HSP90-IN-2 (4-c) administered at 25 mg/kg intraperitoneally once daily for 8 days significantly reduced tumor growth [1]. The study demonstrated a clear reduction in tumor volume compared to vehicle-treated controls, confirming in vivo antitumor activity that complements its in vitro potency [1][2]. No direct comparison with MAO A/HSP90-IN-1 (4-b) in the same in vivo experiment was reported, though both compounds were studied in parallel [1].

In Vivo Efficacy Xenograft GBM

Optimal Research Applications for MAO A/HSP90-IN-2 Based on Comparative Evidence


Therapy-Resistant Glioblastoma (GBM) Research

MAO A/HSP90-IN-2 is ideally suited for studies on temozolomide-resistant glioblastoma. Its 3.2-fold greater potency against TMZ-resistant U251R cells compared to analog MAO A/HSP90-IN-1 [1] makes it a preferred tool compound for dissecting mechanisms of acquired resistance and for evaluating combination strategies with standard-of-care agents.

Dual-Target MAO-A/HSP90 Mechanism-of-Action Studies

The compound's balanced dual inhibition profile (HSP90 IC50 = 0.016 μM; MAO-A IC50 = 4.58 μM) and its ability to concurrently modulate HSP70, HER2, phospho-Akt, and PD-L1 [1] position it as a critical probe for investigating the crosstalk between MAO-A-driven signaling and HSP90 chaperone networks in cancer biology.

Pan-Cancer Cell Line Screening and Biomarker Discovery

Given its activity across NCI-60 panel lines including colon cancer, leukemia, and NSCLC [1], MAO A/HSP90-IN-2 is appropriate for broad cancer panel screening to identify tumor types that exhibit synthetic lethality or particular sensitivity to dual MAO-A/HSP90 inhibition, aiding in patient stratification hypothesis generation.

Tumor Immune Microenvironment and Checkpoint Modulation Research

The compound's capacity to reduce IFN-γ-induced PD-L1 expression [1] supports its use in immuno-oncology studies examining how dual inhibition of MAO-A and HSP90 alters tumor cell immunogenicity and impacts T-cell activation, particularly in the context of glioblastoma immune evasion.

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